(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
CAS No.: 1164553-58-5
Cat. No.: VC6148011
Molecular Formula: C16H16N4O2S3
Molecular Weight: 392.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164553-58-5 |
|---|---|
| Molecular Formula | C16H16N4O2S3 |
| Molecular Weight | 392.51 |
| IUPAC Name | 2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H16N4O2S3/c1-2-20-11-5-3-4-6-12(11)25-16(20)19-14(22)10-23-9-13(21)18-15-17-7-8-24-15/h3-8H,2,9-10H2,1H3,(H,17,18,21) |
| Standard InChI Key | JPDMUHBVMTVDPV-MNDPQUGUSA-N |
| SMILES | CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide, reflecting its benzothiazole-thiazole hybrid structure . The molecular formula confirms the presence of sulfur and nitrogen heteroatoms, which are critical for its reactivity.
Stereochemical and Electronic Features
The Z-configuration of the imine group in the benzothiazole ring dictates spatial orientation, influencing molecular interactions. Key electronic characteristics include:
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Thiazole nitrogen: Participates in nucleophilic attacks due to lone electron pairs.
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Carbonyl groups: Engage in hydrogen bonding and keto-enol tautomerism.
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Ethyl substituent: Enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 392.5 g/mol | PubChem |
| SMILES | CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC=CS3 | PubChem |
| InChI Key | JPDMUHBVMTVDPV-UHFFFAOYSA-N | PubChem |
Synthesis and Structural Elucidation
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely synthesized through multi-step reactions involving:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with ethyl bromide under basic conditions.
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Thioacetamide Linkage: Coupling of the benzothiazole intermediate with mercaptoacetic acid derivatives.
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Thiazole Ring Introduction: Cyclization using thiourea or thioamide precursors.
Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and purity. Industrial production would require precise control over stoichiometry and catalysts to minimize byproducts.
Analytical Characterization
Advanced techniques validate structural integrity:
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NMR Spectroscopy: and NMR confirm proton environments and carbon frameworks.
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Mass Spectrometry: High-resolution MS verifies molecular ion peaks at m/z 392.5.
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X-ray Crystallography: Resolves the Z-configuration and dihedral angles between rings.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility due to its lipophilic ethyl and thioether groups. Stability studies under varying pH and temperature conditions are essential for formulation development.
ADME Profile (Predicted)
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Absorption: Moderate gastrointestinal absorption due to molecular weight > 500 Da.
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Metabolism: Susceptible to hepatic cytochrome P450 oxidation at sulfur and nitrogen centers.
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Excretion: Primarily renal, with potential sulfoxide metabolites.
| Strain | Zone of Inhibition (mm) | Compound | Ciprofloxacin |
|---|---|---|---|
| S. aureus (ATCC 25923) | 18 | 35 | |
| E. coli (ATCC 25922) | 15 | 40 |
Anticancer Mechanisms
The acetamide linker may facilitate intercalation into DNA or inhibition of topoisomerase II. Preliminary in silico docking studies suggest affinity for kinase domains involved in tumor proliferation.
Anti-inflammatory and Antiviral Prospects
Thiazole rings are known to modulate COX-2 and viral protease activity. Molecular dynamics simulations could reveal binding to SARS-CoV-2 main protease (M).
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modify the ethyl group and thioether linker to optimize potency.
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*In Vivo Efficacy Trials: Evaluate pharmacokinetics in rodent models.
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Target Identification: Use CRISPR-Cas9 screens to pinpoint molecular targets.
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